![molecular formula C9H13ClN2 B2392546 (R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochloride CAS No. 1431726-92-9](/img/structure/B2392546.png)
(R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochloride
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Overview
Description
The compound is a derivative of tetrahydroquinoline, which is a class of organic compounds. Tetrahydroquinolines are often used in the synthesis of pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray diffraction .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, amines can undergo reactions such as acylation, alkylation, and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. These properties include solubility, melting point, boiling point, and reactivity .Scientific Research Applications
- Single Crystal Growth : Researchers have successfully grown single crystals of (8R)-5,6,7,8-tetrahydroquinolin-8-amine;hydrochloride using controlled evaporation methods . These crystals find applications in optical devices and solid-state physics.
- Benchtop Centrifuges : The compound is relevant in clinical and research centrifugation applications. For instance:
Crystal Growth and Characterization
Centrifugation and Biomedical Research
Laboratory Equipment Optimization
Safety and Hazards
Future Directions
properties
IUPAC Name |
(8R)-5,6,7,8-tetrahydroquinolin-8-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h2,4,6,8H,1,3,5,10H2;1H/t8-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQZVPTXGGYAOV-DDWIOCJRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=CC=N2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochloride |
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